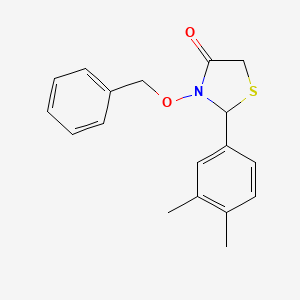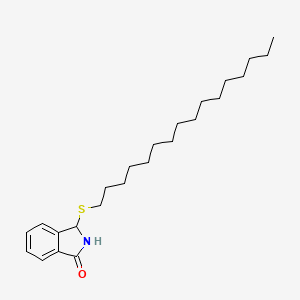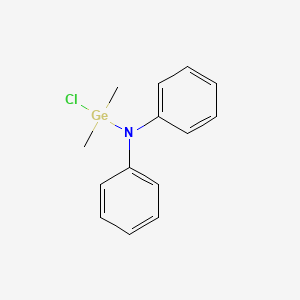![molecular formula C21H15F6OP B12615969 (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane CAS No. 919765-85-8](/img/structure/B12615969.png)
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a chemical compound with the molecular formula C21H15F6OP It is known for its unique structure, which includes a phosphane core bonded to a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphanes: Resulting from substitution reactions.
Metal Complexes: Formed in coordination reactions with transition metals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is used as a ligand in catalysis. It enhances the efficiency of catalytic reactions, such as cross-coupling reactions, by stabilizing the transition state and increasing the reaction rate .
Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other functional materials .
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Similar in structure but with three trifluoromethylphenyl groups instead of two.
(4-Methoxyphenyl)diphenylphosphine: Similar but lacks the trifluoromethyl groups.
Bis(4-methoxyphenyl)phenylphosphine: Similar but with two methoxyphenyl groups instead of one.
Uniqueness
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability in various chemical reactions. The compound’s ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
Eigenschaften
CAS-Nummer |
919765-85-8 |
|---|---|
Molekularformel |
C21H15F6OP |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3 |
InChI-Schlüssel |
XATTXEBVZJFQPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)


![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)


![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
